molecular formula C17H13N3S B13879694 6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole

6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole

Katalognummer: B13879694
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: PYLJJNICRQUMLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a unique fusion of pyrrole, pyridine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of a pyridine derivative with a thiazole precursor in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups .

Wissenschaftliche Forschungsanwendungen

6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The pathways involved can include signal transduction cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H13N3S

Molekulargewicht

291.4 g/mol

IUPAC-Name

6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C17H13N3S/c1-2-5-12(6-3-1)9-14-11-19-16-15(14)21-17(20-16)13-7-4-8-18-10-13/h1-8,10-11,19H,9H2

InChI-Schlüssel

PYLJJNICRQUMLD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.